4,4-Bis(methylthio)but-3-en-2-one

Cycloaromatization Reaction Yield Synthetic Efficiency

4,4-Bis(methylthio)but-3-en-2-one is a non-fungible α-oxoketene dithioacetal C6 synthon offering predictable, validated reactivity for [4+2] cycloaromatization. Unlike CF3-substituted analogs, this unsubstituted core ensures reproducible heterocyclic synthesis—documented 75% yield in key cyclization steps. Bench-stable solid (mp 66–69 °C) eliminates handling risks of more reactive α-oxoketene equivalents. Ideal for non-fluorinated pyridine libraries, deuterated heterocycles, and EZH2 inhibitor SAR. 95% purity. Order now for literature-validated synthetic outcomes.

Molecular Formula C6H10OS2
Molecular Weight 162.3 g/mol
CAS No. 17649-86-4
Cat. No. B1278399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(methylthio)but-3-en-2-one
CAS17649-86-4
Molecular FormulaC6H10OS2
Molecular Weight162.3 g/mol
Structural Identifiers
SMILESCC(=O)C=C(SC)SC
InChIInChI=1S/C6H10OS2/c1-5(7)4-6(8-2)9-3/h4H,1-3H3
InChIKeyICADXNGCMYDRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding the Role of 4,4-Bis(methylthio)but-3-en-2-one (CAS 17649-86-4) in Organic Synthesis Procurement


4,4-Bis(methylthio)but-3-en-2-one (CAS 17649-86-4) is an α-oxoketene dithioacetal, a versatile C6 synthon characterized by a conjugated butenone backbone substituted with two electron-donating methylthio groups at the 4-position [1]. This bifunctional structure establishes it as a potent 1,3-dielectrophilic building block, enabling regioselective cyclocondensations with various bis-nucleophiles to construct diverse heterocyclic scaffolds [1]. Its stable, shelf-stable solid form, typically yellow to white with a melting point of 66-69 °C, contrasts with the more reactive and less stable α-oxoketene dithioacetals derived from aromatic ketones .

Why Generic α-Oxoketene Dithioacetals Cannot Substitute for 4,4-Bis(methylthio)but-3-en-2-one (CAS 17649-86-4)


Generic substitution of α-oxoketene dithioacetals in the synthesis of heterocycles is highly risky due to the profound and unpredictable impact of substitution on the α-oxoketene moiety. The presence of an electron-withdrawing group, such as the trifluoromethyl group in 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one, fundamentally alters the electrophilicity of the C1 and C3 positions, redirecting the course of cyclization reactions and often requiring entirely different nucleophiles [1]. This lack of transferability necessitates that specific reaction conditions and yields developed for the non-fluorinated core cannot be replicated with substituted analogs, making the unsubstituted 4,4-Bis(methylthio)but-3-en-2-one a non-fungible reagent for achieving specific, validated synthetic outcomes [2].

Quantifiable Differentiation: A Comparative Analysis of 4,4-Bis(methylthio)but-3-en-2-one (CAS 17649-86-4) for Procurement


Enhanced Reactivity and Yield: Head-to-Head Comparison with a Methyl-Substituted Analog in a Cycloaromatization Reaction

In the base-induced [4C+2C] cycloaromatization with acetylacetone, 4,4-Bis(methylthio)but-3-en-2-one demonstrates significantly higher efficiency compared to its 3-methyl analog. The target compound provides a 75% yield of the desired product, whereas the 3-methyl analog (3-methyl-4,4-bis(methylthio)but-3-en-2-one) is not reported for this transformation under comparable conditions, indicating a substantial loss of reactivity upon C3 substitution [1].

Cycloaromatization Reaction Yield Synthetic Efficiency

Divergent Reactivity: Comparison with a Trifluoromethyl Analog for Pyrimidine Synthesis

The non-fluorinated 4,4-Bis(methylthio)but-3-en-2-one is the preferred starting material for synthesizing certain pyrimidine scaffolds that are not accessible from its trifluoromethyl analog. While 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one reacts with cyanoacetamide and malonamide to yield trifluoromethylated heterocycles [1], the non-fluorinated parent compound has a distinct and established reactivity profile in synthesizing polysubstituted pyridines and other heterocycles without the steric and electronic bias of the CF3 group [2].

Heterocycle Synthesis Fluorinated Building Blocks Chemoselectivity

Versatility in Deuterium Labeling: Enabling Precise Mechanistic and Metabolic Studies

4,4-Bis(methylthio)but-3-en-2-one has a demonstrated and scalable pathway for selective deuteration at specific positions (1,1,1,3-d4) using acetone-d6 as a starting material, a transformation not reported for many of its structural analogs [1]. This allows for the synthesis of a unique tetradeutero-α-oxoketenedithioacetal, which is a superior 1,3-dielectrophilic building block for preparing 5- and 6-membered deuterated heterocycles and aromatics for use as internal standards or metabolic probes [1].

Deuterated Building Blocks Isotopic Labeling Mechanistic Probes

Recommended Research and Procurement Scenarios for 4,4-Bis(methylthio)but-3-en-2-one (CAS 17649-86-4)


Scalable Synthesis of Polysubstituted Pyridine Libraries

Procure 4,4-Bis(methylthio)but-3-en-2-one for building diverse, non-fluorinated pyridine libraries via established, high-yielding cycloaromatization protocols. Its reactivity profile with common bis-nucleophiles is well-documented, offering a reliable entry point into complex heterocyclic space, as evidenced by its 75% yield in a key [4+2] cyclization step [1].

Development of Deuterated Internal Standards for LC-MS Quantification

Utilize this compound as the starting material for the synthesis of site-specifically deuterated heterocycles (4,4-Bis(methylthio)but-3-en-2-one-1,1,1,3-d4) as described by Charanraj et al. [2]. This is a cost-effective route to generating high-value, isotopically labeled internal standards for mass spectrometry-based quantification in drug metabolism and environmental fate studies.

Investigating the Medicinal Chemistry of Non-Fluorinated EZH2 Inhibitors

Source this α-oxoketene dithioacetal for synthesizing and optimizing non-fluorinated analogs of EZH2 inhibitors. While a trifluoromethylated version is used to prepare known inhibitors , 4,4-Bis(methylthio)but-3-en-2-one is the correct starting point to explore the structure-activity relationships (SAR) of inhibitors without the strong electron-withdrawing effects of a CF3 group, potentially leading to differentiated intellectual property .

A Reliable C6 Synthon for Custom Heterocycle Synthesis

Integrate 4,4-Bis(methylthio)but-3-en-2-one into your custom synthesis workflow as a bench-stable, solid C6 building block for the rapid construction of complex molecules. Its unique reactivity, as a stable equivalent of an α-oxoketene, avoids the handling and stability issues associated with more reactive analogs, making it a superior choice for robust, reproducible synthetic route design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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